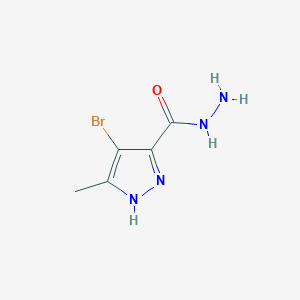

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C5H7BrN4O It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5

Activité Biologique

4-Bromo-5-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a bromine substituent, and a carbohydrazide functional group, positioning it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrN4O. The structure can be described as follows:

- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.

- Bromine Substitution: A bromine atom at the C-4 position enhances electrophilicity.

- Carbohydrazide Group: Attached at the N-3 position, this group can engage in hydrogen bonding and bioconjugation reactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that various pyrazole derivatives demonstrated notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL, indicating strong efficacy .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.25 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | E. coli, Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures to this compound exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, compounds with bromine or chlorine substituents displayed enhanced cytotoxicity compared to their unsubstituted analogs .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Character: The bromine atom increases the electrophilic nature of the compound, facilitating interactions with biological targets.

- Hydrogen Bonding: The presence of the carbohydrazide group allows for potential hydrogen bonding with biomolecules, which may enhance binding affinity and specificity.

- Metal Ion Chelation: The pyrazole structure can chelate metal ions, which may play a role in its biological activity and potential applications in catalysis or radiopharmaceuticals .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Cytotoxicity in Breast Cancer Cells: A study evaluated the cytotoxic effects of various pyrazoles in MCF-7 and MDA-MB-231 cell lines, noting that brominated compounds exhibited significant synergistic effects when combined with doxorubicin, enhancing therapeutic efficacy against resistant cancer types .

- Antimicrobial Evaluation: Another investigation focused on the antimicrobial properties of several pyrazole derivatives, including this compound, demonstrating strong inhibition against pathogens associated with infections .

Applications De Recherche Scientifique

Antibacterial Activity

Research has demonstrated that 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide exhibits significant antibacterial properties. In studies, it has shown effectiveness against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.25 μg/mL, indicating strong efficacy.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.25 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | E. coli, Staphylococcus epidermidis |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied, with various compounds demonstrating cytotoxic effects against different cancer cell lines. Specifically, this compound has been evaluated for its effects on breast cancer cells (MCF-7 and MDA-MB-231). In vitro assays revealed that this compound could enhance the efficacy of established chemotherapeutic agents like doxorubicin.

Case Studies

- Cytotoxicity in Breast Cancer Cells : A study highlighted that brominated pyrazoles exhibited synergistic effects when combined with doxorubicin, improving therapeutic outcomes in resistant cancer types.

- Antimicrobial Evaluation : Another investigation confirmed strong antimicrobial activity against various pathogens, supporting its potential as a therapeutic agent in treating infections.

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, this compound has been explored for other medicinal applications:

- Androgen Receptor Modulation : Research indicates that certain pyrazole derivatives can act as androgen receptor antagonists, showing promise in treating prostate cancer by inhibiting androgen receptor signaling pathways .

- Monoamine Oxidase Inhibition : Some derivatives of pyrazole have demonstrated inhibitory activity against monoamine oxidase enzymes, which are important targets in the treatment of depression and neurodegenerative disorders .

Propriétés

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYFJKYYCUQRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395728 |

Source

|

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043909-04-1 |

Source

|

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.